![molecular formula C15H25BrN2O2S B604289 2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide CAS No. 1374685-26-3](/img/structure/B604289.png)
2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and a dimethylbenzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide typically involves the bromination of a suitable precursor followed by the introduction of the diethylamino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by modulating receptor activity or interfering with protein-protein interactions.
相似化合物的比较
Similar Compounds
- 2-bromo-N-[3-(diethylamino)propyl]butanamide
- 2-bromo-N-[2-(diethylamino)ethyl]butanamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
1374685-26-3 |
|---|---|
分子式 |
C15H25BrN2O2S |
分子量 |
377.3g/mol |
IUPAC 名称 |
2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H25BrN2O2S/c1-5-18(6-2)9-7-8-17-21(19,20)15-11-13(4)12(3)10-14(15)16/h10-11,17H,5-9H2,1-4H3 |
InChI 键 |
VYJKYMORCVZHFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B604206.png)
![1-[(3,4-dipropoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604209.png)
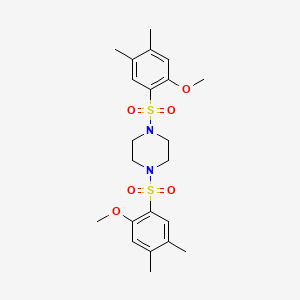


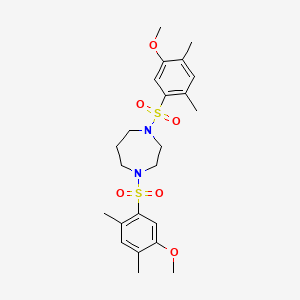
![2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B604216.png)
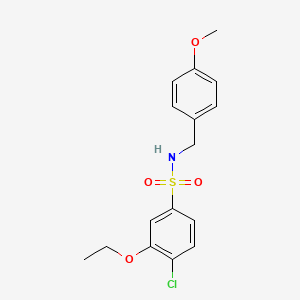
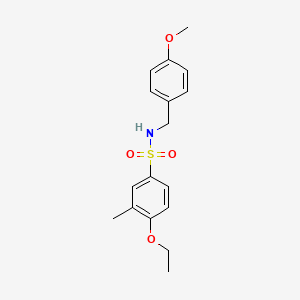
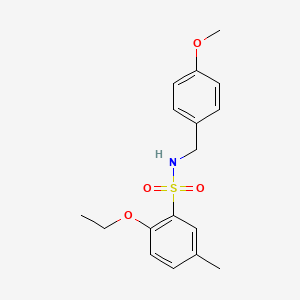

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-pyridylmethyl)amine](/img/structure/B604222.png)
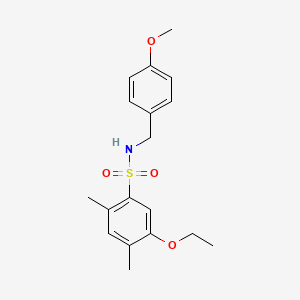
amine](/img/structure/B604227.png)
